molecular formula C16H18O6 B12338605 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12338605
M. Wt: 306.31 g/mol
InChI Key: ZANFFXMYKYSVNI-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of homoisoflavonoids. These compounds are characterized by their chromanone system, which is a structural motif found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable aldehyde with a phenolic compound, followed by cyclization and reduction steps . The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3

InChI Key

ZANFFXMYKYSVNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O)O

Origin of Product

United States

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